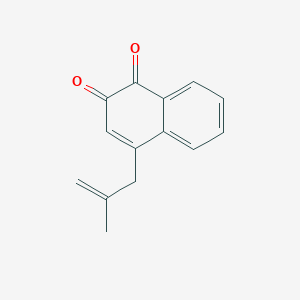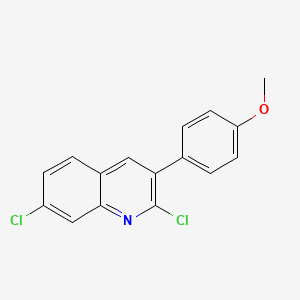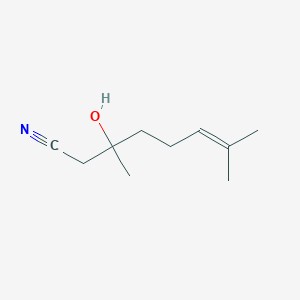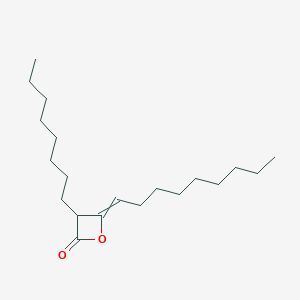![molecular formula C13H19ClO3 B14619498 1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene CAS No. 58021-09-3](/img/structure/B14619498.png)
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene is an organic compound with the molecular formula C13H19ClO3 It is a derivative of benzene, featuring a chlorine atom and a complex ether group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene typically involves the reaction of 1-chloro-2-methylbenzene with 2,3-dimethoxy-2-methylpropanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques like distillation and recrystallization is also common to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ether group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene.
Oxidation: Products include aldehydes or ketones derived from the ether group.
Reduction: Products include simpler hydrocarbons like 1-chloro-2-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-methylbenzene: A simpler compound with a similar chlorine substitution on the benzene ring.
1-Chloro-3-methylbenzene: Another isomer with the chlorine atom in a different position.
1-Chloro-2-methyl-2-phenylpropane: A compound with a similar alkyl substitution pattern.
Uniqueness
1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene is unique due to its complex ether group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
58021-09-3 |
|---|---|
Molekularformel |
C13H19ClO3 |
Molekulargewicht |
258.74 g/mol |
IUPAC-Name |
1-chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene |
InChI |
InChI=1S/C13H19ClO3/c1-13(16-3,9-15-2)10-17-8-11-6-4-5-7-12(11)14/h4-7H,8-10H2,1-3H3 |
InChI-Schlüssel |
VOSIHMZYKOQBAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)(COCC1=CC=CC=C1Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![2,2-Dimethyl-N-{2-oxo-2-[(propan-2-yl)amino]ethyl}propanamide](/img/structure/B14619434.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)

![1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-](/img/structure/B14619449.png)
![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)

![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)



